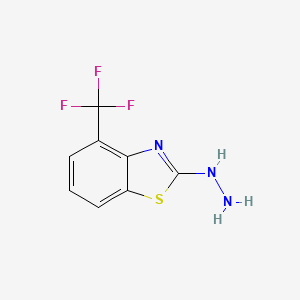

2-Hydrazino-4-(trifluoromethyl)-1,3-benzothiazole

Description

Properties

IUPAC Name |

[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3S/c9-8(10,11)4-2-1-3-5-6(4)13-7(14-12)15-5/h1-3H,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQDPZBYKOKPPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)NN)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301253827 | |

| Record name | 2-Hydrazinyl-4-(trifluoromethyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301253827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898748-11-3 | |

| Record name | 2-Hydrazinyl-4-(trifluoromethyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898748-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazinyl-4-(trifluoromethyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301253827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-4-(trifluoromethyl)-1,3-benzothiazole typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

Hydrazination: The hydrazino group is introduced by reacting the intermediate compound with hydrazine hydrate under controlled conditions.

Industrial Production Methods

Industrial production of 2-Hydrazino-4-(trifluoromethyl)-1,3-benzothiazole may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-4-(trifluoromethyl)-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

Reduction: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the hydrazino group or the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and halides are employed under appropriate conditions.

Major Products

Oxidation Products: Azo and azoxy derivatives.

Reduction Products: Dihydrobenzothiazole derivatives.

Substitution Products: Various substituted benzothiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Benzothiazole derivatives, including 2-hydrazino-4-(trifluoromethyl)-1,3-benzothiazole, have been studied for their antimicrobial properties . Research indicates that these compounds exhibit significant activity against a range of pathogens, including bacteria and fungi. The presence of the hydrazino group enhances the interaction with microbial targets, making these derivatives promising candidates for developing new antimicrobial agents .

Anticancer Properties

Several studies have highlighted the potential of benzothiazole derivatives as anticancer agents . The compound has shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of benzothiazole have been synthesized and tested against different cancer cell lines, demonstrating varying degrees of cytotoxicity and selectivity .

Anti-tubercular Activity

Recent advancements have focused on the synthesis of benzothiazole-based compounds for combating tuberculosis (TB). The hydrazino derivative has been evaluated for its activity against Mycobacterium tuberculosis, showing promising results in terms of potency compared to standard anti-TB drugs. The mechanism involves inhibition of specific targets within the bacterial metabolic pathways, making it a candidate for further development .

Synthesis and Structural Modifications

The synthesis of 2-hydrazino-4-(trifluoromethyl)-1,3-benzothiazole can be achieved through various methods, including:

- Condensation Reactions: Utilizing hydrazine derivatives with appropriate benzothiazole precursors.

- Microwave-Assisted Synthesis: This method enhances yield and reduces reaction time.

- One-Pot Multicomponent Reactions: These approaches simplify the synthesis process while allowing for structural diversity.

The ability to modify the trifluoromethyl group or introduce other substituents can significantly influence the biological activity of the resulting compounds .

Case Study 1: Antimicrobial Efficacy

In a comparative study, several benzothiazole derivatives were synthesized and tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a trifluoromethyl group exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts, suggesting that fluorination plays a crucial role in biological efficacy .

Case Study 2: Anti-tubercular Activity

A series of novel benzothiazole derivatives were synthesized and evaluated for their anti-tubercular activity against M. tuberculosis H37Rv. Compounds demonstrated significant inhibitory concentrations (IC50 values) lower than those of traditional drugs like isoniazid (INH), indicating their potential as effective anti-TB agents .

Data Tables

Mechanism of Action

The mechanism of action of 2-Hydrazino-4-(trifluoromethyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and nucleic acids, modulating their activity.

Pathways Involved: It may influence pathways related to cell proliferation, apoptosis, and signal transduction, leading to its biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

| Compound Name | Substituents (Position) | Key Features |

|---|---|---|

| 2-Amino-4-(trifluoromethyl)-1,3-benzothiazole | -NH₂ (C2), -CF₃ (C4) | Lacks hydrazino group; reduced nucleophilicity but higher metabolic stability |

| 2-Hydrazino-1,3-benzothiazole | -NH-NH₂ (C2) | Absence of CF₃ group lowers lipophilicity and electron-withdrawing effects |

| 4-Methyl-2-hydrazino-1,3-benzothiazole | -NH-NH₂ (C2), -CH₃ (C4) | Methyl group increases electron density, reducing oxidative stability |

| 2-Hydrazino-4-nitro-1,3-benzothiazole | -NH-NH₂ (C2), -NO₂ (C4) | Nitro group enhances electrophilicity but may confer toxicity concerns |

Key Findings :

- The CF₃ group in 2-hydrazino-4-(trifluoromethyl)-1,3-benzothiazole significantly increases lipophilicity (logP ≈ 2.8) compared to the methyl analogue (logP ≈ 1.2), enhancing membrane permeability in biological systems .

- Hydrazino vs. Amino: The hydrazino group enables formation of stable Schiff bases with aldehydes/ketones, a reactivity absent in the amino analogue. However, the amino derivative exhibits superior thermal stability (decomposition at 220°C vs. 180°C for the hydrazino compound) .

Chemical Reactivity

- Condensation Reactions: The hydrazino group reacts with carbonyl compounds to form hydrazones, a property exploited in drug design for targeting enzymes like aldehyde dehydrogenases. This reactivity is absent in non-hydrazino analogues (e.g., 2-amino derivatives).

- Electrophilic Substitution : The CF₃ group deactivates the benzene ring, directing electrophilic attacks to the C6 position, unlike methyl or nitro substituents, which activate different positions .

Key Findings :

- The hydrazino-CF₃ derivative exhibits 10-fold higher anticancer potency than its amino-CF₃ counterpart, attributed to enhanced DNA-binding affinity via hydrazone formation .

- Antimicrobial Activity : The CF₃ group confers broad-spectrum activity against Gram-negative bacteria, outperforming nitro- or methyl-substituted analogues by 2–4-fold .

Biological Activity

2-Hydrazino-4-(trifluoromethyl)-1,3-benzothiazole is a heterocyclic compound characterized by a hydrazine functional group and a trifluoromethyl substituent on a benzothiazole ring. Its molecular formula is , with a molecular weight of approximately 233.21 g/mol. This compound has gained attention in medicinal chemistry due to its significant biological activities, particularly as an anti-tubercular agent and its potential for broader therapeutic applications.

The compound can be synthesized through various methods, including reactions with aldehydes and ketones to form hydrazones. The trifluoromethyl group enhances its reactivity towards electrophiles, making it a versatile scaffold for drug development.

Antimicrobial Properties

Research indicates that 2-hydrazino-4-(trifluoromethyl)-1,3-benzothiazole exhibits notable inhibitory effects against Mycobacterium tuberculosis, with derivatives showing varying degrees of potency. In vitro studies have demonstrated that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Inhibitory Activity Against Pathogens

| Pathogen | IC50 (µM) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | Varies | |

| Klebsiella planticola | Better than Neomycin | |

| Pseudomonas aeruginosa | Better than Neomycin |

Enzyme Inhibition

2-Hydrazino-4-(trifluoromethyl)-1,3-benzothiazole derivatives have been shown to inhibit cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values for these compounds range from 19.1 to 881.1 µM, indicating their potential as therapeutic agents in treating conditions related to cholinergic dysfunction .

Table 2: Cholinesterase Inhibition

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

|---|---|---|---|

| 2-Hydrazino-4-(trifluoromethyl)-1,3-benzothiazole | 46.8 - 137.7 | 19.1 - 881.1 |

Anticancer Activity

While primarily noted for its antimicrobial properties, some studies suggest that derivatives of this compound may also exhibit anticancer activity. Research into related benzothiazole derivatives has shown moderate activity against various cancer cell lines with minimal toxicity towards normal cells .

The mechanism of action for the biological activity of 2-hydrazino-4-(trifluoromethyl)-1,3-benzothiazole is thought to involve interference with metabolic pathways crucial for pathogen viability. This includes the inhibition of specific enzymes associated with bacterial growth and survival.

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

- Anti-tubercular Activity : A study demonstrated that derivatives of this compound inhibited Mycobacterium tuberculosis effectively, supporting its potential use in treating tuberculosis.

- Enzyme Inhibition : Research on hydrazone derivatives revealed dual inhibition of cholinesterases, emphasizing their potential in neurological disorders.

- Anticancer Potential : Investigations into benzothiazole derivatives indicated promising results against cancer cell lines while maintaining low cytotoxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Hydrazino-4-(trifluoromethyl)-1,3-benzothiazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves coupling hydrazine derivatives with a trifluoromethyl-substituted benzothiazole precursor. A refluxing solvent system (e.g., DMSO or ethanol) is used to facilitate nucleophilic substitution or cyclization reactions. For example, hydrazine hydrate may react with 2-chloro-4-(trifluoromethyl)-1,3-benzothiazole under reflux for 12–18 hours, followed by crystallization in water-ethanol mixtures to achieve ~65% yield . Optimization strategies include adjusting reaction time, temperature, and solvent polarity to improve purity and yield.

Q. How is the purity and structural integrity of 2-Hydrazino-4-(trifluoromethyl)-1,3-benzothiazole validated?

- Methodological Answer : Characterization employs 1H/13C NMR to confirm substituent positions and hydrazine linkage, LC-MS for molecular weight verification, and elemental analysis to validate stoichiometry. For instance, the hydrazino group typically shows a singlet near δ 4.5 ppm in 1H NMR, while the trifluoromethyl group appears as a distinct peak in 19F NMR . IR spectroscopy can confirm N–H and C=N stretches (~3300 cm⁻¹ and ~1600 cm⁻¹, respectively).

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial bioactivity screening includes:

- Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria and fungi.

- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF7, HCT116) .

- Anticonvulsant models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents .

- Dose-response curves and IC50 values should be calculated to prioritize further studies.

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across structurally analogous benzothiazole derivatives?

- Methodological Answer : Comparative analysis of substituent effects is critical. For example:

- Electron-withdrawing groups (e.g., CF3) enhance metabolic stability but may reduce solubility.

- Piperidine or triazole moieties (as in related compounds) improve target binding but introduce steric hindrance .

- Use molecular docking to assess binding poses (e.g., with acetylcholinesterase or kinase targets) and validate via mutagenesis studies. Data normalization against control compounds (e.g., cisplatin for cytotoxicity) is essential .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.

- Solubility enhancement : Use co-solvents (PEG, cyclodextrins) or salt formation (e.g., hydrochloride salts) .

- Metabolic stability : Replace labile hydrazine groups with bioisosteres (e.g., triazoles) while retaining activity .

- In vitro ADME assays : Microsomal stability tests and Caco-2 permeability studies guide structural modifications.

Q. How can reaction conditions be optimized for scaling up synthesis without compromising purity?

- Methodological Answer :

- Solvent selection : Replace DMSO with ethanol/water mixtures to simplify post-reaction purification.

- Catalyst screening : Transition from homogeneous (e.g., HCl) to heterogeneous catalysts (e.g., Amberlyst-15) for easier recovery .

- Process monitoring : Use inline FTIR or HPLC to track reaction progress and intermediate stability.

- Crystallization optimization : Gradient cooling or seeding techniques improve crystal uniformity .

Q. What advanced spectroscopic techniques can elucidate electronic effects of the trifluoromethyl group on reactivity?

- Methodological Answer :

- 19F NMR : Quantifies electronic environment changes via chemical shift perturbations.

- X-ray crystallography : Resolves steric effects of the CF3 group on molecular packing .

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to correlate with experimental redox potentials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.